molecular formula C7H4IN3O2 B11764538 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11764538
M. Wt: 289.03 g/mol
InChI Key: BNOFFPCUPJAKSG-UHFFFAOYSA-N
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Description

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that contains both iodine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by nitration. The iodination can be achieved using iodine or an iodine-containing reagent under acidic conditions. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and iodine.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with acetic acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

    Reduction: 3-amino-7-nitro-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in drug discovery and development. Its derivatives have been studied for their inhibitory effects on certain enzymes and receptors, making it a candidate for anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Comparison: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological activity. Compared to its methoxy and carbonitrile analogs, the nitro group in this compound makes it more electron-deficient, potentially enhancing its ability to interact with biological targets.

Biological Activity

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the field of oncology. This compound has garnered attention due to its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6N_3O_2I, with a molecular weight of approximately 244.04 g/mol. The presence of an iodine atom enhances its electrophilic properties, making it a promising candidate for various biological applications.

The primary mechanism of action for this compound involves the inhibition of FGFRs. FGFRs are involved in cellular processes such as proliferation, differentiation, and survival. Inhibition of these receptors can lead to reduced tumor growth and metastasis by inducing apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of various cancer cell lines by blocking FGFR signaling pathways.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, which is critical for reducing tumor size and preventing metastasis.

Structure-Activity Relationships (SAR)

The unique combination of iodine and nitro groups in this compound distinguishes it from other pyrrolo derivatives. A comparative analysis with similar compounds reveals the following:

Compound NameStructural FeaturesNotable Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridineChlorine at position 5FGFR inhibition
3-Nitro-1H-pyrrolo[2,3-c]pyridineNitro at position 3Potential anti-cancer activity
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridineBromine and chlorine substitutionsSimilar FGFR inhibition
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateEthyl group at position 2Varies in biological activity

This table illustrates how the specific substitution patterns influence biological activity. The iodine atom may enhance reactivity towards biological targets compared to other halogenated derivatives.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In vitro experiments demonstrated that this compound significantly inhibited the proliferation and migration of breast cancer cells (4T1 cell line), with IC50 values indicating potent activity against FGFRs (FGFR1–4 IC50 values ranging from 7 to 712 nM) .
  • Apoptosis Induction : Another study reported that treatment with this compound led to increased markers of apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against tumors driven by aberrant FGFR signaling .

Future Directions

While initial findings are promising, further research is needed to fully elucidate the pharmacokinetics and toxicity profiles of this compound. Ongoing studies aim to optimize its structure to enhance efficacy and reduce potential side effects associated with FGFR inhibition.

Properties

IUPAC Name

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFFPCUPJAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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